3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline
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Overview
Description
3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline is an organic compound with the molecular formula C13H19FN2O It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the third position and a methoxy group linked to a methylpiperidinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 1-methylpiperidine.
Formation of Intermediate:
Coupling Reaction: The protected intermediate is then coupled with 1-methylpiperidine under basic conditions to form the desired product.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a de-fluorinated product.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: De-fluorinated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards these targets. The methoxy group linked to the methylpiperidinyl moiety contributes to the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-[(1-methylpiperidin-4-yl)methyl]aniline: Similar structure but lacks the methoxy group.
4-[(1-Methylpiperidin-4-yl)methoxy]aniline: Similar structure but lacks the fluoro group.
3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]benzene: Similar structure but lacks the aniline group.
Uniqueness
3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline is unique due to the presence of both the fluoro and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16-6-4-10(5-7-16)9-17-13-3-2-11(15)8-12(13)14/h2-3,8,10H,4-7,9,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUDBNUMHWTNPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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